molecular formula C20H15NO5S B280951 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid

2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid

Cat. No. B280951
M. Wt: 381.4 g/mol
InChI Key: RUUPAZQSHYDTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid, also known as NSC-163039, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment. It belongs to the class of benzofuran carboxylic acids and has been found to have promising anticancer properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid binds to the colchicine binding site of tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. In addition, 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The inhibition of HDACs leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to cancer cells. The inhibition of angiogenesis leads to the starvation of cancer cells and the inhibition of tumor growth. Moreover, 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to modulate the immune system and enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. Moreover, 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to exhibit potent anticancer activity against a variety of cancer cell lines, making it a promising candidate for further research. However, 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid also has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its bioavailability and efficacy. In addition, 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to have some toxicity towards normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid to determine its bioavailability and efficacy in vivo. Moreover, future research can focus on the development of 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid derivatives with improved solubility and selectivity towards cancer cells. Furthermore, the combination of 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid with other anticancer agents can be explored to enhance its therapeutic potential. Overall, the research on 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid holds promise for the development of novel and effective cancer therapies.

Synthesis Methods

The synthesis of 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid involves the reaction of 2-naphthylsulfonamide with 2-methyl-5-bromobenzofuran-3-carboxylic acid in the presence of a base. The reaction proceeds through nucleophilic substitution and subsequent deprotection of the sulfonamide group to yield the final product. The synthesis of 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been reported in several research articles and has been found to be a reliable and efficient method.

Scientific Research Applications

2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been extensively studied for its potential use in cancer treatment. Several research studies have reported that 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to be effective in inhibiting tumor growth in animal models, suggesting its potential use as a therapeutic agent.

properties

Molecular Formula

C20H15NO5S

Molecular Weight

381.4 g/mol

IUPAC Name

2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C20H15NO5S/c1-12-19(20(22)23)17-11-15(7-9-18(17)26-12)21-27(24,25)16-8-6-13-4-2-3-5-14(13)10-16/h2-11,21H,1H3,(H,22,23)

InChI Key

RUUPAZQSHYDTPJ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O

Origin of Product

United States

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